Milbemycinoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C126H176N4O28 |

|---|---|

Molecular Weight |

2194.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?,33-28+;8-7-,20-10-,23-9?,33-28-;7-6-,19-9-,23-8?,32-27+;7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |

InChI Key |

LKMMLHTWKLEARD-KWBONRHLSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Milbemycin Oxime in Invertebrates

Introduction

Milbemycin oxime, a macrocyclic lactone, is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its efficacy against a range of nematodes and arthropods stems from its specific interaction with the invertebrate nervous system. This technical guide provides a detailed examination of the molecular mechanism of action of milbemycin oxime, focusing on its primary target, the glutamate-gated chloride channels (GluCls). This document also presents quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action of milbemycin oxime is the potentiation and direct activation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] These channels, which are ligand-gated ion channels, are largely absent in vertebrates, providing a basis for the selective toxicity of milbemycin oxime.[2][4]

The binding of milbemycin oxime to GluCls is essentially irreversible and leads to a prolonged opening of the channel.[2][7] This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[1][2][4][5][7] The hyperpolarized state makes the neuron or muscle cell less responsive to excitatory stimuli, effectively blocking nerve signal transmission.[3][15] This disruption of neurotransmission leads to flaccid paralysis and ultimately the death of the parasite.[2][3][15]

While the primary target is the GluCl, some studies suggest that milbemycin oxime may also potentiate the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by interacting with GABA-gated chloride channels, further contributing to the inhibition of neurotransmission.[3][15]

Signaling Pathway of Milbemycin Oxime

Caption: Signaling pathway of milbemycin oxime in invertebrates.

Quantitative Data

The following tables summarize the efficacy of milbemycin oxime against various invertebrate parasites and the binding affinities of related macrocyclic lactones to GluCls.

Table 1: Efficacy of Milbemycin Oxime Against Various Invertebrates

| Parasite | Host | Dosage | Efficacy (% Worm Reduction) | Reference |

| Ancylostoma tubaeforme (L4 larvae) | Cat | 4 mg milbemycin oxime / 10 mg praziquantel | 94.7% | [16] |

| Ancylostoma tubaeforme (adults) | Cat | 4 mg milbemycin oxime / 10 mg praziquantel | 99.2% | [16] |

| Thelazia callipaeda | Dog | ≥ 0.5 mg/kg | 96.8% | [17] |

| Thelazia callipaeda | Cat | ≥ 2 mg/kg | 80.0% | [17] |

| Echinococcus multilocularis (adult) | Dog | ≥ 0.5 mg/kg milbemycin oxime / 5 mg/kg praziquantel | 100% | [18][19] |

| Echinococcus multilocularis (immature & adult) | Cat | ≥ 2 mg/kg milbemycin oxime / 5 mg/kg praziquantel | 100% | [18][19] |

| Ancylostoma braziliense | Dog | ≥ 0.5 mg/kg | 95-98% | [20] |

| Dirofilaria immitis (resistant strain) | Dog | 0.5 mg/kg | 10.5 - 37.7% (single dose) | [21] |

| Argulus spp. | Freshwater Stingrays | 0.015 mg/L (immersion) | 100% | [22] |

Table 2: Binding Affinity of Macrocyclic Lactones to Invertebrate GluCls

| Compound | GluCl Subunit | Organism | Binding Affinity (Kd) | Reference |

| Moxidectin (B1677422) | HcGluClα | Haemonchus contortus | 0.18 ± 0.02 nM | [23] |

| Ivermectin | HcGluClα | Haemonchus contortus | 0.11 ± 0.021 nM | [23] |

| Ivermectin | HcGluClα3B | Haemonchus contortus | ~0.1 ± 1.0 nM | [2] |

| [3H]Ivermectin | HcGluClα3B | Haemonchus contortus | 0.35 ± 0.1 nM | [2] |

Experimental Protocols

1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally express invertebrate GluCls and measure the effects of milbemycin oxime on their activity.[2]

Methodology:

-

Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject oocytes with cRNA encoding the invertebrate GluCl subunits of interest.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply glutamate to elicit a baseline current.

-

Co-apply glutamate with varying concentrations of milbemycin oxime to measure potentiation.

-

Apply milbemycin oxime alone to test for direct activation.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of milbemycin oxime on channel activity.

Experimental Workflow for TEVC

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

2. Radioligand Binding Assay

This protocol is used to determine the binding affinity of milbemycin oxime (or a radiolabeled analog) to GluCls.[2]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a system expressing the GluCl of interest (e.g., transfected cell lines or native invertebrate tissue).

-

Binding Reaction:

-

Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]ivermectin, as a proxy for milbemycin oxime binding) at various concentrations.

-

To determine non-specific binding, run a parallel set of reactions with an excess of unlabeled ligand.

-

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the amount of bound radioligand on the filters using liquid scintillation counting.

-

Data Analysis:

-

Subtract non-specific binding from total binding to get specific binding.

-

Perform saturation analysis to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

Milbemycin oxime exerts its potent antiparasitic effects by primarily targeting glutamate-gated chloride channels in invertebrates. Its ability to irreversibly open these channels leads to hyperpolarization, paralysis, and death of the parasite. The high selectivity for invertebrate GluCls underpins its safety profile in vertebrate hosts. The experimental protocols detailed herein provide a framework for the continued investigation of this important class of antiparasitic drugs and the development of new therapeutic agents.

References

- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 4. meritresearchjournals.org [meritresearchjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus [mdpi.com]

- 12. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic efficacy of milbemycin oxime/praziquantel oral formulation (Milbemax®) against Thelazia callipaeda in naturally infested dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro(®), against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]

- 22. SAFETY AND EFFICACY OF MILBEMYCIN OXIME AND LUFENURON TO TREAT ARGULUS SPP. INFESTATION IN SMOOTH BACK RIVER STINGRAYS (POTAMOTRYGON ORBIGNYI) AND MAGDALENA RIVER STINGRAYS (POTAMOTRYGON MAGDALENAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Elucidating the Molecular Targets of Milbemycin Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin oxime, a macrocyclic lactone, is a potent broad-spectrum antiparasitic agent widely used in veterinary medicine. Its efficacy stems from its selective activity on the nervous system of invertebrates. This technical guide provides a comprehensive elucidation of the molecular targets of milbemycin oxime, with a focus on its primary interaction with glutamate-gated chloride channels (GluCls). We present a summary of the available quantitative data, detailed experimental protocols for target characterization, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in parasitology and the development of novel antiparasitic drugs.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular target of milbemycin oxime in invertebrates is the glutamate-gated chloride channel (GluCl).[1][2][3] These channels are ligand-gated ion channels belonging to the Cys-loop superfamily, which are crucial for inhibitory neurotransmission in invertebrates like nematodes and arthropods.[1] Notably, GluCls are absent in vertebrates, which accounts for the selective toxicity of milbemycin oxime and its favorable safety profile in mammals.[1]

Milbemycin oxime exerts its effect on GluCls through a dual mechanism of action:

-

Positive Allosteric Modulator: At lower concentrations, milbemycin oxime potentiates the response of GluCls to the endogenous ligand, glutamate (B1630785). This means that in the presence of the drug, a lower concentration of glutamate is required to open the channel, and the resulting chloride ion influx is amplified.[1]

-

Direct Agonist: At higher concentrations, milbemycin oxime can directly activate GluCls even in the absence of glutamate.[1] This leads to a sustained and essentially irreversible opening of the chloride channel.[1][3]

The binding site for milbemycin oxime on the GluCl is distinct from the glutamate-binding site.[2] This allosteric binding locks the channel in an open conformation, leading to a continuous influx of chloride ions into the neuron or muscle cell.[1][3]

Signaling Pathway of Milbemycin Oxime at the Glutamate-Gated Chloride Channel

The binding of milbemycin oxime to the GluCl initiates a straightforward yet potent signaling cascade that culminates in the paralysis of the parasite.

Secondary Molecular Target: GABA-Gated Chloride Channels

While GluCls are the primary target, there is evidence to suggest that milbemycin oxime can also interact with GABA-gated chloride channels (GABAA receptors), another class of ligand-gated ion channels involved in inhibitory neurotransmission. However, its potency at these receptors is significantly lower than at GluCls. This interaction is more relevant in the context of potential off-target effects, particularly in vertebrates at high doses, as GABAA receptors are present in the central nervous system of mammals.

Quantitative Data

Specific quantitative electrophysiological and binding data for milbemycin oxime are not extensively available in the public domain. However, data from closely related macrocyclic lactones, such as ivermectin and milbemycin D, provide a strong indication of its high potency.

Table 1: Electrophysiological and Binding Affinity Data for Related Macrocyclic Lactones on Invertebrate Glutamate-Gated Chloride Channels

| Compound | Preparation | Target | Parameter | Value | Reference(s) |

| Ivermectin | Haemonchus contortus GluClα3B expressed in Xenopus oocytes | GluCl | EC50 | ~0.1 ± 1.0 nM | [2][4][5] |

| Ivermectin | Haemonchus contortus GluClα3B | GluCl | Kd | 0.35 ± 0.1 nM | [2][4] |

| Milbemycin D | Ascaris suum pharyngeal muscle | GluCl | - | Potentiates glutamate response | [6][7][8] |

EC50 (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum. Kd (Dissociation constant): A measure of the binding affinity of a ligand to its receptor. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

The following protocols are fundamental for characterizing the interaction of milbemycin oxime with its molecular targets.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell, such as a Xenopus oocyte, expressing the target ion channel.[1] It allows for the characterization of the effects of milbemycin oxime on channel function.[1]

Workflow for Two-Electrode Voltage Clamp (TEVC) Analysis

Detailed Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat with collagenase to remove the follicular layer.

-

Microinject the oocytes with cRNA encoding the invertebrate GluCl subunit(s) of interest.

-

Incubate the injected oocytes for 2-7 days to allow for channel expression.[1]

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply varying concentrations of milbemycin oxime, with and without glutamate, to the oocyte.

-

Record the resulting chloride currents.

-

-

Data Analysis:

-

Plot the recorded current amplitudes against the concentration of milbemycin oxime to generate dose-response curves.

-

From these curves, determine the EC50 or IC50 values to quantify the potency of milbemycin oxime.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of milbemycin oxime to its target receptor.[1] It involves competing the binding of a radiolabeled ligand with unlabeled milbemycin oxime.[1]

Workflow for Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation:

-

Binding Assay:

-

Data Analysis:

-

Quantify the radioactivity retained on the filters.

-

Plot the percentage of radioligand binding against the concentration of milbemycin oxime to generate a competition curve.

-

From this curve, determine the IC50 value (the concentration of milbemycin oxime that inhibits 50% of radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation to determine the binding affinity of milbemycin oxime for the receptor.[1]

-

Downstream Consequences of Target Activation

The irreversible activation of GluCls by milbemycin oxime has profound physiological consequences for the parasite.

-

In Neurons: The sustained influx of chloride ions leads to hyperpolarization of the neuronal membrane.[1][10] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, effectively silencing neuronal communication.[10] This disruption of nerve signaling is a primary contributor to the paralysis observed in affected parasites.[1]

-

In Pharyngeal Muscle: In nematodes, GluCls are highly expressed in the pharyngeal muscle, which is responsible for feeding.[10] The activation of these channels by milbemycin oxime leads to the inhibition of pharyngeal pumping.[10] This inability to feed contributes significantly to the demise of the parasite.

Conclusion

The primary molecular target of milbemycin oxime is the invertebrate-specific glutamate-gated chloride channel. Its action as a potent positive allosteric modulator and direct agonist of these channels leads to their irreversible opening, resulting in hyperpolarization of neuronal and muscle cells, and ultimately, the paralysis and death of the parasite. The high selectivity for invertebrate GluCls underpins its efficacy and safety as an antiparasitic agent. A thorough understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the ongoing development of novel and effective antiparasitic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Antiparasitic: A Technical Guide to the Discovery and Origin of Milbemycin Oxime from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, isolation, and chemical evolution of milbemycin oxime, a broad-spectrum antiparasitic agent, from its natural source, the soil bacterium Streptomyces hygroscopicus. This document provides a comprehensive overview of the journey from a microbial metabolite to a widely used veterinary drug, encompassing detailed experimental protocols, quantitative data, and visualizations of key biological and chemical processes.

Discovery and Isolation of Milbemycins

The story of milbemycin oxime begins with the discovery of a group of macrocyclic lactones known as milbemycins. These natural products were first isolated in the early 1970s from the fermentation broth of Streptomyces hygroscopicus, a soil-dwelling actinomycete.[1] Subsequent research identified various strains, including Streptomyces hygroscopicus subsp. aureolacrimosus, as producers of a complex of milbemycin analogues.[2][3] Among these, milbemycin A3 and milbemycin A4 were identified as major components with potent anthelmintic, insecticidal, and acaricidal properties.

The isolation of milbemycins from the fermentation broth is a multi-step process involving the separation of the mycelia from the broth, followed by extraction and purification.

Fermentation of Streptomyces hygroscopicus

The production of milbemycins is achieved through submerged fermentation of S. hygroscopicus. The composition of the fermentation medium is critical for optimal yield. While specific media compositions are often proprietary, they generally contain sources of carbon (such as glucose and starch), nitrogen, and essential minerals. Optimization of fermentation conditions, including temperature, pH, and aeration, is crucial for maximizing the production of the desired milbemycin analogues.

Table 1: Quantitative Data on Milbemycin A3 Fermentation Yield

| Parameter | Value | Reference |

| Producing Strain | Streptomyces hygroscopicus HS7523 | Patent US10287545B2 |

| Fermentation Method | Submerged Fermentation | Patent US10287545B2 |

| Milbemycin A3 Yield | > 3000 µg/mL | Patent US10287545B2 |

Experimental Protocol: Extraction and Purification of Milbemycins

The following is a generalized protocol for the extraction and purification of milbemycins from a Streptomyces hygroscopicus fermentation broth.

Workflow for Milbemycin Isolation

Caption: Figure 1: General workflow for the extraction and purification of milbemycins.

Methodology:

-

Mycelial Separation: The fermentation broth is filtered or centrifuged to separate the mycelial cake from the supernatant.

-

Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol (B129727) to solubilize the milbemycins.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid extraction, typically between a non-polar solvent like n-hexane and an aqueous phase, to partition the lipophilic milbemycins into the organic layer.

-

Purification: The organic phase is concentrated and the resulting residue is purified by column chromatography on silica (B1680970) gel to separate the individual milbemycin analogues, primarily milbemycin A3 and A4.

From Nature to a Semi-Synthetic Drug: The Genesis of Milbemycin Oxime

While the naturally occurring milbemycins demonstrated significant antiparasitic activity, chemical modification was explored to enhance their efficacy and broaden their spectrum of activity. This led to the development of milbemycin oxime, a semi-synthetic derivative of milbemycin A3 and A4.

The conversion of milbemycins to milbemycin oxime is a two-step chemical process:

-

Oxidation: The allylic hydroxyl group at the C5 position of the milbemycin macrocycle is oxidized to a ketone.

-

Oximation: The resulting C5-keto intermediate is reacted with hydroxylamine (B1172632) to form the corresponding oxime.

Experimental Protocol: Synthesis of Milbemycin Oxime

The following protocol outlines the chemical synthesis of milbemycin oxime from a mixture of milbemycin A3 and A4.

Synthetic Pathway to Milbemycin Oxime

Caption: Figure 2: Two-step synthesis of milbemycin oxime from milbemycin A3/A4.

Methodology:

Step 1: Oxidation of Milbemycin A3/A4 to 5-Keto-milbemycin A3/A4

-

Dissolve the purified mixture of milbemycin A3 and A4 in a suitable organic solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the oxidant and concentrate the filtrate to obtain the crude 5-keto-milbemycin intermediate.

Step 2: Oximation of 5-Keto-milbemycin A3/A4

-

Dissolve the crude 5-keto-milbemycin in a suitable solvent system (e.g., a mixture of methanol and pyridine).

-

Add hydroxylamine hydrochloride to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the oximation is complete (monitored by TLC).

-

Work up the reaction mixture by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield milbemycin oxime as a white to off-white crystalline powder.

Physicochemical and Biological Properties of Milbemycin Oxime

Milbemycin oxime is typically a mixture of the oximes of milbemycin A3 and A4. The ratio of these two homologues can vary but is often around 20:80 (A3:A4).

Table 2: Physicochemical Properties of Milbemycin Oxime Components

| Property | Milbemycin A3 Oxime | Milbemycin A4 Oxime |

| Molecular Formula | C₃₁H₄₃NO₇ | C₃₂H₄₅NO₇ |

| Molecular Weight | 541.68 g/mol | 555.71 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

Table 3: Spectroscopic Data for Milbemycin Oxime (Representative Values)

| Data Type | Milbemycin A3 Oxime (m/z) | Milbemycin A4 Oxime (m/z) | Reference |

| LC-MS/MS | Patent CN101915818B | ||

| Parent Ion [M+H]⁺ | 542.3 | 556.3 | |

| Fragment Ions | 167.0, 230.2, 245.0, 538.2 | 167.0, 230.2, 245.0, 538.2 |

Note: Specific ¹H and ¹³C NMR chemical shifts can be found in specialized chemical databases and literature. The provided mass spectrometry data is representative of the fragmentation patterns observed.

Milbemycin oxime exerts its antiparasitic effect by potentiating ligand-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[4]

Table 4: Biological Activity of Milbemycin Oxime

| Parameter | Organism | Value | Reference |

| Efficacy | |||

| Worm Reduction | Ancylostoma caninum (Hookworm) in dogs | 100% | (2025)[5] |

| Worm Reduction | Toxocara canis (Roundworm) in dogs | 99.7% | (2016)[4][6] |

| Worm Reduction | Trichuris vulpis (Whipworm) in dogs | 99.7% | (2016)[4][6] |

| Toxicology | |||

| Acute Oral LD₅₀ | Rat | 532 - 863 mg/kg | Merck Safety Data Sheet[7][8][9] |

| Acute Oral LD₅₀ | Mouse | 722 - 946 mg/kg | Merck Safety Data Sheet[8][9] |

Biosynthesis of Milbemycins in Streptomyces hygroscopicus

The biosynthesis of the complex milbemycin macrocycle is a fascinating example of microbial secondary metabolism, orchestrated by a large polyketide synthase (PKS) gene cluster. The pathway involves the sequential condensation of acetate (B1210297) and propionate (B1217596) units to form the polyketide backbone, which then undergoes a series of post-PKS modifications, including cyclization, oxidation, and methylation, to yield the final milbemycin structures.[10][11][12]

Milbemycin Biosynthetic Pathway

Caption: Figure 3: Simplified biosynthetic pathway of milbemycins.

Conclusion

The journey of milbemycin oxime, from its discovery in the soil bacterium Streptomyces hygroscopicus to its establishment as a key veterinary pharmaceutical, is a testament to the power of natural product discovery and medicinal chemistry. This guide has provided a comprehensive technical overview of this process, from the initial fermentation and isolation of the parent milbemycins to the targeted chemical synthesis of the more potent oxime derivative. The detailed protocols, quantitative data, and pathway visualizations presented herein serve as a valuable resource for researchers and professionals in the fields of drug discovery, natural product chemistry, and veterinary medicine. The continued exploration of microbial metabolites holds immense promise for the development of new and improved therapeutic agents.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. Efficacy against nematode infections and safety of afoxolaner plus milbemycin oxime chewable tablets in domestic dogs under field conditions in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merck.com [merck.com]

- 8. merck.com [merck.com]

- 9. msd.com [msd.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Milbemycin Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin oxime is a potent, broad-spectrum semi-synthetic macrocyclic lactone widely employed in veterinary medicine as an anthelmintic and acaricide. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis. The document elucidates the two-step synthetic pathway from the naturally derived milbemycin A3 and A4, including detailed experimental protocols and a summary of quantitative data. Furthermore, this guide presents visual diagrams of the synthetic workflow and the compound's mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development and medicinal chemistry.

Chemical Structure

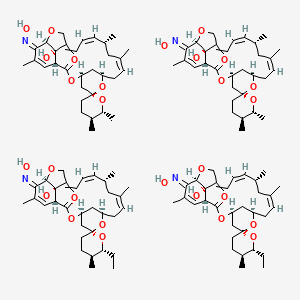

Milbemycin oxime is not a single entity but a mixture of the oximes of milbemycin A3 and milbemycin A4, typically in a ratio of approximately 20:80 to 30:70.[1][2][3] These parent compounds, milbemycin A3 and A4, are 16-membered macrocyclic lactones produced through fermentation by the soil bacterium Streptomyces hygroscopicus.[4][5] The key structural difference between milbemycin A3 and A4 lies in the substituent at the C-25 position, which is a methyl group in milbemycin A3 and an ethyl group in milbemycin A4.

The semi-synthetic modification involves the conversion of the C-5 hydroxyl group into an oxime functional group.[1] This structural alteration enhances the biological activity of the parent milbemycins.

Chemical Formula:

Molecular Weight:

Below is a 2D representation of the chemical structures of milbemycin A3 oxime and milbemycin A4 oxime.

Synthesis of Milbemycin Oxime

The synthesis of milbemycin oxime is a semi-synthetic process that begins with the isolation of milbemycin A3 and A4 from the fermentation broth of Streptomyces hygroscopicus. The subsequent chemical modification is a two-step process:

-

Oxidation: The allylic hydroxyl group at the C-5 position of the milbemycin macrocycle is oxidized to a ketone.

-

Oximation: The resulting 5-keto-milbemycin intermediate is then reacted with hydroxylamine (B1172632) to form the final oxime product.[4]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of milbemycin oxime.

Step 1: Oxidation of Milbemycin A3/A4 to 5-Keto-milbemycin A3/A4

This step can be achieved using various oxidizing agents. Two common methods are detailed below.

Method A: Using Manganese Dioxide

-

Procedure:

-

Dissolve Milbemycin A3/A4 in a suitable organic solvent such as dichloromethane (B109758).[4]

-

Add an excess of activated manganese dioxide to the solution.[4]

-

Stir the mixture vigorously at room temperature.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.[4]

-

Wash the filter cake with dichloromethane.[4]

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-Keto-milbemycin A3/A4.[4]

-

Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) gradient.[4]

-

Method B: Using Hypochlorite (B82951) and a TEMPO Catalyst (Industrial Method)

-

Procedure:

-

Dissolve milbemycins, a piperidine (B6355638) nitrogen oxygen free radical catalyst (e.g., TEMPO), and a halide catalyst promoter in dichloromethane.[8][9]

-

Prepare a solution of an oxidizer (e.g., sodium hypochlorite or sodium chlorite) in a saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.[8][9]

-

Add the oxidizer solution dropwise to the reaction mixture over a period of 0.5 to 4 hours while maintaining the temperature.[8][9]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[4][8]

-

After completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate).[4][6]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (B86663).[4]

-

Evaporate the solvent to yield the crude 5-Keto-milbemycin A3/A4.[4]

-

Step 2: Oximation of 5-Keto-milbemycin A3/A4

-

Procedure:

-

Dissolve the crude 5-Keto-milbemycin intermediate in a mixture of methanol (B129727) and 1,4-dioxane.[4][10]

-

In a separate flask, dissolve hydroxylamine hydrochloride in water.[4]

-

Add the aqueous hydroxylamine hydrochloride solution dropwise to the solution of the ketone.[4]

-

Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 20 hours.[6][8][10]

-

Monitor the reaction by TLC or HPLC.[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[4][10]

-

Perform a liquid-liquid extraction with dichloromethane and water.[4][10]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[4]

-

Purify the crude product by silica gel column chromatography or crystallization to yield Milbemycin Oxime.[4][6][10]

-

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of milbemycin oxime.

| Parameter | Step 1: Oxidation (TEMPO/Hypochlorite) | Step 2: Oximation | Reference(s) |

| Starting Material | Milbemycin A3/A4 | 5-Keto-milbemycin A3/A4 | [6] |

| Key Reagents | TEMPO (catalyst), NaOCl or NaClO₂ (oxidant), Halide (promoter) | Hydroxylamine hydrochloride | [8][9] |

| Solvent(s) | Dichloromethane | Methanol and 1,4-Dioxane | [8][10] |

| Reaction Temperature | -5 to 15 °C | 25 to 35 °C | [8][10] |

| Reaction Time | 0.5 to 4 hours | 10 to 20 hours | [6][8] |

| Overall Yield | High (up to 90.6% reported for the two-step process) | [11] | |

| Purity | >95% by HPLC | [11] |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the semi-synthesis of milbemycin oxime from its natural product precursors.

Caption: General workflow for the production of milbemycin oxime.

Mechanism of Action Signaling Pathway

Milbemycin oxime exerts its antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][12] This action leads to paralysis and eventual death of the parasite.

Caption: Signaling pathway of milbemycin oxime's mechanism of action.

Conclusion

Milbemycin oxime is a critical agent in veterinary medicine, and a thorough understanding of its chemical properties and synthesis is paramount for its continued application and for the development of new antiparasitic drugs. The semi-synthetic route from readily available natural products, milbemycins A3 and A4, provides an efficient pathway to this valuable compound. The detailed protocols and data presented in this guide offer a foundational resource for professionals engaged in the research and development of antiparasitic agents.

References

- 1. Milbemycin oxime | 129496-10-2 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. toku-e.com [toku-e.com]

- 4. benchchem.com [benchchem.com]

- 5. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Milbemycin A3 oxime | C31H43NO7 | CID 20056432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Milbemycin Oxime's Effect on Glutamate-Gated Chloride Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin oxime, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary medicine. Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] This technical guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to characterize the effects of milbemycin oxime on these critical ion channels. By acting as a positive allosteric modulator and a direct agonist, milbemycin oxime causes irreversible activation of GluCls, leading to hyperpolarization and paralysis of the parasite's pharyngeal and somatic muscles, ultimately resulting in its death.[1][4] This document serves as a detailed resource for researchers and drug development professionals working to understand and exploit this crucial therapeutic target.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

Glutamate-gated chloride channels are members of the Cys-loop superfamily of ligand-gated ion channels, which are exclusive to invertebrates.[5][6] These channels play a pivotal role in inhibitory neurotransmission in nematodes and arthropods.[2][3] Structurally, GluCls are pentameric, consisting of five subunits arranged around a central ion pore.[4] The subunit composition can be homomeric or heteromeric, typically involving different alpha and beta subunits.[2] This variability in subunit composition gives rise to a diversity of GluCl subtypes with distinct pharmacological properties. The absence of GluCls in vertebrates makes them an ideal target for the development of selective antiparasitic drugs like milbemycin oxime.[1]

Mechanism of Action of Milbemycin Oxime on GluCls

Milbemycin oxime exerts its effect on GluCls through a dual mechanism:

-

Positive Allosteric Modulator: At low concentrations, milbemycin oxime potentiates the effect of the endogenous ligand, glutamate (B1630785). It binds to an allosteric site on the channel, distinct from the glutamate-binding site, and increases the channel's sensitivity to glutamate. This leads to a greater influx of chloride ions for a given concentration of glutamate.[1][7]

-

Direct Agonist: At higher concentrations, milbemycin oxime can directly activate GluCls in the absence of glutamate.[1] This direct gating of the channel is characterized by a slow onset but results in a prolonged, essentially irreversible opening of the chloride channel.[2][8]

The influx of chloride ions through the persistently open GluCls leads to hyperpolarization of the neuronal and muscle cell membranes. This hyperpolarization inhibits the generation of action potentials, causing a flaccid paralysis of the invertebrate, particularly affecting the pharyngeal muscles responsible for feeding, and ultimately leading to the death of the organism.[2][9]

Quantitative Data

Direct quantitative data for the binding and modulation of milbemycin oxime on specific GluCl subtypes are not extensively available in public literature. However, data from closely related macrocyclic lactones, such as ivermectin and milbemycin D, provide a strong indication of its high potency.

Table 1: Potency of Macrocyclic Lactones on Invertebrate Glutamate-Gated Chloride Channels

| Compound | Preparation | Effect | Potency |

| Milbemycin D | Ascaris suum pharyngeal muscle | Potentiation of glutamate response | Dose-dependent increase in conductance |

| Ivermectin | Haemonchus contortus GluClα3B expressed in Xenopus oocytes | Direct activation | EC50 ≈ 0.1 ± 1.0 nM |

| Ivermectin | Haemonchus contortus GluClα3B | [3H]-Ivermectin binding | Kd = 0.35 ± 0.1 nM |

Note: This table presents proxy data from closely related compounds to indicate the expected potency of milbemycin oxime.

Table 2: Electrophysiological Properties of Glutamate on Nematode GluCls Expressed in Xenopus Oocytes

| GluCl Subunit | Agonist | EC50 |

| Haemonchus contortus GluClα3B | L-glutamate | 27.6 ± 2.7 µM |

| Caenorhabditis elegans GluClα3B | L-glutamate | 2.2 ± 0.12 mM |

Experimental Protocols

The following protocols are standard methodologies for investigating the effects of compounds like milbemycin oxime on glutamate-gated chloride channels.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to study the function of ion channels expressed in the membrane of Xenopus oocytes.

4.1.1. Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Surgically remove oocytes from a female Xenopus laevis frog.

-

Defolliculation: Treat the oocytes with collagenase to remove the follicular cell layer.

-

cRNA Preparation: Synthesize complementary RNA (cRNA) encoding the desired GluCl subunits from a linearized DNA template.

-

Microinjection: Inject approximately 50 nL of the GluCl cRNA solution into Stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for channel expression.

4.1.2. Electrophysiological Recording

-

Oocyte Placement: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.[8][9]

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.[9]

-

Ligand Application:

-

Glutamate Response: Apply increasing concentrations of L-glutamate to determine the baseline dose-response curve and the EC50 value.

-

Modulatory Effect: Pre-incubate the oocyte with a low concentration of milbemycin oxime (e.g., 1-10 nM) before applying glutamate to assess the potentiation of the current.[1]

-

Direct Agonist Effect: Apply higher concentrations of milbemycin oxime (e.g., 100 nM to 1 µM) in the absence of glutamate to record the direct activation of the chloride current.[1]

-

Whole-Cell Patch Clamp Electrophysiology on Invertebrate Neurons

This technique allows for the recording of ionic currents from a single invertebrate neuron.

4.2.1. Cell Preparation

-

Neuron Dissociation: Acutely dissociate neurons from the invertebrate species of interest or use cultured neurons.

-

Plating: Plate the neurons onto coverslips a few days prior to recording.[10]

4.2.2. Recording Procedure

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[10]

-

Solution Preparation: Prepare an external solution (e.g., artificial seawater for marine invertebrates) and an internal (pipette) solution. Prepare a stock solution of milbemycin oxime in a suitable solvent like DMSO.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

-

Data Acquisition:

-

Baseline Current: Apply glutamate at its EC20-EC50 concentration to elicit a baseline chloride current.

-

Potentiation: Co-apply glutamate with increasing concentrations of milbemycin oxime to determine its potentiating effect.

-

Direct Activation: Apply milbemycin oxime in the absence of glutamate to test for direct channel opening.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand to its receptor.

4.3.1. Membrane Preparation

-

Homogenization: Homogenize tissue or cells expressing GluCls in a cold lysis buffer.

-

Centrifugation: Perform a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation to pellet the cell membranes.

-

Resuspension: Resuspend the membrane pellet in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation.

4.3.2. Binding Assay

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-ivermectin, as a proxy) and varying concentrations of unlabeled milbemycin oxime.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[11]

-

Scintillation Counting: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of milbemycin oxime that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Signaling pathway of milbemycin oxime's action on GluCls.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

Caption: Experimental workflow for TEVC analysis of milbemycin oxime.

Logical Relationship: Dual Mechanism of Action

Caption: Dual concentration-dependent mechanism of milbemycin oxime.

Conclusion

Milbemycin oxime's potent and selective action on invertebrate glutamate-gated chloride channels underscores the importance of this ion channel family as a target for antiparasitic drugs. While specific quantitative data for milbemycin oxime remains an area for further investigation, the established methodologies of two-electrode voltage clamp electrophysiology, whole-cell patch clamp, and radioligand binding assays provide a robust framework for its continued study. A deeper understanding of the structure-activity relationships and the molecular basis of its interaction with different GluCl isoforms will be crucial for the development of next-generation parasiticides with improved efficacy and a broader spectrum of activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 4. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. giffordbioscience.com [giffordbioscience.com]

The Neuropharmacology of Milbemycin Oxime in Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the neuropharmacology of milbemycin oxime, a potent macrocyclic lactone endectocide widely used in veterinary medicine to control nematode parasites. We will delve into its primary mechanism of action, target receptors, and the physiological consequences for the nematode, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Milbemycin oxime, like other macrocyclic lactones such as ivermectin, exerts its primary anthelmintic effect by acting as a positive allosteric modulator and direct agonist of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes.[1][2][3] These channels, which are specific to invertebrates, are ligand-gated ion channels that, upon activation, increase the cell membrane's permeability to chloride ions (Cl-).[4][5]

The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal or muscle cell membrane.[2][6] This makes the cell less responsive to excitatory stimuli, effectively causing a flaccid paralysis in the nematode.[6] The paralysis affects critical physiological functions, including pharyngeal pumping (feeding) and locomotion, ultimately leading to the starvation and death of the parasite.[7][8] While GluCls are the primary target, some evidence suggests that milbemycin oxime may also interact with GABA (gamma-aminobutyric acid)-gated chloride channels, further contributing to the inhibitory effect on the nematode's nervous system.[9]

Signaling Pathway of Milbemycin Oxime at the Nematode Neuromuscular Junction

Quantitative Data on Efficacy

Direct quantitative data on the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) of milbemycin oxime on nematode GluCls is not extensively available in public literature. However, data from the closely related and extensively studied macrocyclic lactone, ivermectin, can serve as a strong proxy for its activity.[4] Furthermore, motility assays provide a reliable method for quantifying the in vitro efficacy of anthelmintics.

| Compound | Assay Type | Nematode Species | Target/Measurement | Value | Reference(s) |

| Ivermectin | Two-Electrode Voltage Clamp (TEVC) on oocyte-expressed channels | Haemonchus contortus | GluClα3B activation (EC50) | ~0.1 ± 1.0 nM | [1][2] |

| Ivermectin | Motility Assay | Caenorhabditis elegans | Motility Inhibition (IC50) | ~190 nM | [10] |

| Milbemycin Oxime | Motility Assay | Caenorhabditis elegans | Motility Inhibition (IC50) | Not explicitly stated, but potent inhibition observed | [4][8] |

| Ivermectin | Radioligand Binding Assay | Haemonchus contortus | [3H]ivermectin binding (Kd) | 0.35 ± 0.1 nM | [1][7] |

Detailed Experimental Protocols

Larval Motility Assay for Haemonchus contortus

This protocol is adapted from high-throughput screening methods to assess the anthelmintic activity of compounds on the third-stage larvae (L3) of Haemonchus contortus.

1. Parasite Culture and L3 Larvae Collection:

-

Culture H. contortus eggs from the feces of infected sheep at 27°C and high humidity for approximately 7-10 days to allow for the development of L3 larvae.

-

Harvest the L3 larvae using a Baermann apparatus.

-

Wash the collected larvae multiple times with sterile water to remove fecal debris and bacteria.

-

Exsheath the L3 larvae by incubation in a solution of 0.15% (v/v) sodium hypochlorite (B82951) at 38°C for 20 minutes.

-

Wash the exsheathed larvae (xL3s) five times in sterile physiological saline by centrifugation.

2. Assay Procedure:

-

Prepare a stock solution of milbemycin oxime in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the stock solution in a culture medium (e.g., Luria-Bertani broth supplemented with antibiotics) to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

Dispense the diluted compounds into a 384-well microtiter plate. Include negative controls (medium with DMSO) and positive controls (a known anthelmintic like ivermectin or levamisole).

-

Add approximately 80 xL3s suspended in the culture medium to each well.

-

Incubate the plates at 38°C in a humidified atmosphere with 5% CO2 for 72-96 hours.

3. Data Acquisition and Analysis:

-

Measure larval motility using an automated motility tracking system (e.g., WMicroTracker) that detects larval movement through infrared light interruption.

-

Record motility counts for a defined period (e.g., 15-30 minutes).

-

Calculate the percentage of motility inhibition for each concentration of milbemycin oxime relative to the negative control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol describes the heterologous expression of nematode GluCls in Xenopus laevis oocytes and subsequent electrophysiological recording to characterize the effects of milbemycin oxime.

1. Oocyte Preparation and cRNA Injection:

-

Surgically harvest oocytes from a mature female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with cRNA encoding the specific nematode GluCl subunit(s) of interest.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply glutamate to the oocyte to elicit a baseline chloride current mediated by the expressed GluCls.

-

Co-apply milbemycin oxime with glutamate to observe potentiation of the current, or apply milbemycin oxime alone at higher concentrations to observe direct channel activation.

-

Record the changes in membrane current using a voltage-clamp amplifier.

3. Data Analysis:

-

Measure the peak current amplitude in response to glutamate alone and in the presence of different concentrations of milbemycin oxime.

-

Construct concentration-response curves to determine the EC50 for glutamate and the potentiation effect of milbemycin oxime.

-

If direct activation is observed, determine the EC50 for milbemycin oxime.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of milbemycin oxime for nematode GluCls, using [3H]ivermectin as the radioligand.

1. Membrane Preparation:

-

Homogenize adult nematodes (e.g., C. elegans or H. contortus) in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Pellet the membrane fraction by high-speed centrifugation of the supernatant.

-

Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

-

In a series of tubes, combine the nematode membrane preparation, a fixed concentration of [3H]ivermectin, and varying concentrations of unlabeled milbemycin oxime (the competitor).

-

Include tubes for total binding (only [3H]ivermectin and membranes) and non-specific binding (with a high concentration of unlabeled ivermectin to saturate the specific binding sites).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of milbemycin oxime by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of milbemycin oxime for displacing [3H]ivermectin binding.

-

Calculate the inhibition constant (Ki) for milbemycin oxime using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Experimental Workflow: Larval Motility Assay

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

References

- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

The Broad-Spectrum Antiparasitic Activity of Milbemycin Oxime: A Technical Guide

Abstract: Milbemycin oxime, a macrocyclic lactone, stands as a cornerstone in veterinary medicine due to its extensive and potent antiparasitic activity. This technical guide provides an in-depth exploration of the spectrum of activity of milbemycin oxime against a wide range of endo- and ectoparasites in companion animals. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its efficacy, mechanism of action, and the experimental methodologies used to define its parasiticidal properties. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Furthermore, this guide visualizes key experimental workflows and the primary signaling pathway through which milbemycin oxime exerts its effects, utilizing Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

Milbemycin oxime is a fermentation product of Streptomyces hygroscopicus aureolacrimosus and belongs to the milbemycin group of macrocyclic lactones.[1] Its broad-spectrum efficacy, coupled with a high safety margin in host animals, has made it a widely used agent for the prevention and treatment of parasitic infections in dogs and cats.[2][3] This document synthesizes the available scientific literature to present a detailed account of its activity against various nematodes and arthropods.

Mechanism of Action

The primary mechanism of action of milbemycin oxime involves its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][4][5] These channels are crucial for inhibitory neurotransmission in parasites but are absent in vertebrates, which contributes to the selective toxicity of the compound.[4] Milbemycin oxime acts as a positive allosteric modulator and a direct agonist of GluCls, leading to an irreversible opening of these channels.[4] This causes an increased influx of chloride ions, resulting in hyperpolarization of the neuronal and muscular cell membranes.[1][5][6] The sustained hyperpolarization blocks signal transfer, leading to flaccid paralysis and ultimately the death of the parasite.[5][7] Some evidence also suggests that milbemycin oxime may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6][8]

Caption: Mechanism of action of milbemycin oxime on invertebrate glutamate-gated chloride channels.

Spectrum of Activity: Quantitative Efficacy

Milbemycin oxime demonstrates a wide range of activity against numerous parasites of veterinary importance. The following tables summarize its efficacy against key endoparasites and ectoparasites in dogs and cats.

Endoparasites

Table 1: Efficacy of Milbemycin Oxime Against Canine Endoparasites

| Parasite | Life Stage | Host | Dosage | Efficacy (%) | Reference(s) |

| Dirofilaria immitis (Heartworm) | L3/L4 Larvae | Dog | 0.25 mg/kg (single dose, 15-60 days post-infection) | 100% | [9] |

| Dirofilaria immitis (Heartworm) | L3 Larvae | Dog | 0.5 mg/kg (single dose, 30-45 days post-infection) | 100% | [10][11] |

| Ancylostoma caninum (Hookworm) | Adult | Dog | 0.5 mg/kg (single dose) | 95% | [12] |

| Ancylostoma caninum (Hookworm) | Adult | Dog | 0.75 mg/kg (single dose) | 99% | [12] |

| Ancylostoma caninum | Adult | Dog | ≥2.5 mg/kg afoxolaner (B517428) + ≥0.5 mg/kg milbemycin oxime | 99.7% | [13] |

| Ancylostoma braziliense | Adult | Dog | 0.5 mg/kg (single dose) | 95-98% | [14][15] |

| Toxocara canis (Roundworm) | Adult | Dog | ≥2.5 mg/kg afoxolaner + ≥0.5 mg/kg milbemycin oxime | ≥98% | [13] |

| Toxascaris leonina (Roundworm) | Adult | Dog | ≥2.5 mg/kg afoxolaner + ≥0.5 mg/kg milbemycin oxime | ≥95.8% | [13] |

| Trichuris vulpis (Whipworm) | Adult | Dog | 0.55-0.86 mg/kg (single dose) | 97% | [12] |

| Trichuris vulpis (Whipworm) | Adult | Dog | ≥2.5 mg/kg afoxolaner + ≥0.5 mg/kg milbemycin oxime | ≥98.3% | [16] |

| Thelazia callipaeda (Eyeworm) | Adult | Dog | 0.5 mg/kg (single dose) | 72.7% | [17][18] |

| Thelazia callipaeda (Eyeworm) | Adult | Dog | 0.5 mg/kg (two doses, 1 week apart) | 90.9% | [17][18] |

Table 2: Efficacy of Milbemycin Oxime Against Feline Endoparasites

| Parasite | Life Stage | Host | Dosage | Efficacy (%) | Reference(s) |

| Dirofilaria immitis (Heartworm) | L3 Larvae | Cat | 2.0-2.5 mg/kg (single dose, 30 days post-infection) | 100% | [19][20] |

| Ancylostoma tubaeforme (Hookworm) | L4 Larvae | Cat | 4 mg/cat (single dose, 12 days post-infection) | 94.7% | [21] |

| Ancylostoma tubaeforme (Hookworm) | Adult | Cat | 4 mg/cat (single dose, 33 days post-infection) | 99.2% | [21] |

| Thelazia callipaeda (Eyeworm) | Adult | Cat | 2 mg/kg (single dose) | 53.3% | [17][18] |

| Thelazia callipaeda (Eyeworm) | Adult | Cat | 2 mg/kg (two doses, 1 week apart) | 73.3% | [17][18] |

Ectoparasites

Table 3: Efficacy of Milbemycin Oxime Against Mites in Dogs and Cats

| Parasite | Host | Dosage | Efficacy (%) | Reference(s) |

| Sarcoptes scabiei var. canis (Scabies mite) | Dog | 2.5-5.36 mg/kg afoxolaner + 0.5-1.07 mg/kg milbemycin oxime (single dose) | Significant reduction in pruritus (87.4% at day 28) | [22] |

| Otodectes cynotis (Ear mite) | Cat | 0.1% otic solution (single dose per ear) | 99% | [23] |

| Pneumonyssoides caninum (Nasal mite) | Dog | 0.5-1.0 mg/kg (once a week for 3 weeks) | Resolution of clinical signs in 97% of dogs | [24] |

Experimental Protocols

The evaluation of milbemycin oxime's efficacy relies on rigorously designed and executed experimental studies. Below are detailed methodologies for key experiments cited in this guide.

In Vivo Efficacy Against Dirofilaria immitis (Heartworm) in Cats

-

Objective: To determine the efficacy of a single oral dose of milbemycin oxime in preventing the development of experimentally induced Dirofilaria immitis infection in cats.

-

Animals: Young, domestic short-hair cats, confirmed to be free of heartworm infection.

-

Infection: Each cat is subcutaneously inoculated with 50 infective third-stage (L3) larvae of D. immitis.

-

Treatment: On day 30 post-inoculation, cats in the treatment group are administered a single oral dose of milbemycin oxime at a target dose of 2.0-2.5 mg/kg body weight. The control group receives a placebo.

-

Efficacy Assessment: On day 183 post-infection, all cats are euthanized and necropsied. The heart, pulmonary arteries, and other thoracic vessels are examined for the presence of adult heartworms. Efficacy is calculated as the percent reduction in the mean number of worms in the treated group compared to the control group.

Caption: Experimental workflow for evaluating milbemycin oxime efficacy against Dirofilaria immitis.

In Vivo Efficacy Against Intestinal Nematodes in Dogs

-

Objective: To evaluate the efficacy of a single oral dose of milbemycin oxime against naturally acquired intestinal nematode infections in dogs.

-

Animals: Dogs with naturally occurring patent infections of hookworms (Ancylostoma spp.), roundworms (Toxocara canis, Toxascaris leonina), or whipworms (Trichuris vulpis), confirmed by fecal examination.

-

Randomization: Dogs are ranked by pre-treatment fecal egg counts and randomly assigned to a treatment group (milbemycin oxime) or a placebo control group.

-

Treatment: Dogs in the treatment group receive a single oral dose of milbemycin oxime at the recommended label dose (e.g., minimum of 0.5 mg/kg). The control group receives a placebo. Blinding of personnel is maintained.

-

Efficacy Assessment: Seven or eight days after treatment, dogs are humanely euthanized and necropsied. The gastrointestinal tract is processed to recover and count adult worms. Efficacy is calculated based on the percent reduction in the geometric mean worm counts in the treated group compared to the control group.

Caption: Experimental workflow for evaluating milbemycin oxime efficacy against intestinal nematodes.

In Vitro Motility Assay for Nematode Larvae

-

Objective: To determine the in vitro activity of milbemycin oxime against the larval stages of nematodes.

-

Parasite Preparation: Third-stage (L3) larvae of the target nematode species are obtained from fecal cultures of infected hosts using a Baermann apparatus. The collected larvae are washed multiple times in sterile water.

-

Assay Procedure:

-

A stock solution of milbemycin oxime is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the stock solution are made to achieve the desired final concentrations in assay wells. The final solvent concentration is kept low (e.g., ≤1%) to avoid affecting larval motility.

-

A defined number of L3 larvae are added to each well of a microtiter plate containing the different concentrations of milbemycin oxime or a control solution (solvent only).

-

The plates are incubated under appropriate conditions (e.g., specific temperature and time).

-

-

Efficacy Assessment: After the incubation period, the motility of the larvae in each well is observed under a microscope. The concentration of milbemycin oxime that inhibits the motility of 50% of the larvae (IC50) or is lethal to 50% of the larvae (LC50) is determined.

-

Reference: [25]

Conclusion

Milbemycin oxime possesses a robust and broad spectrum of activity against a multitude of clinically significant parasites in dogs and cats. Its primary mechanism of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a high degree of selective toxicity and a wide margin of safety for the host. The extensive body of research, supported by rigorous experimental protocols, has firmly established its efficacy in the prevention of heartworm disease and the treatment of various intestinal nematode and mite infestations. This technical guide serves as a comprehensive resource for understanding the antiparasitic properties of milbemycin oxime, providing valuable insights for ongoing research and the development of next-generation parasiticides.

References

- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 2. Milbemycin Oxime (Interceptor®) for Dogs and Cats [petplace.com]

- 3. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]

- 4. benchchem.com [benchchem.com]

- 5. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]

- 8. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prophylactic effect of milbemycin oxime against Dirofilaria immitis infection in dogs: optimum dose and administration time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoprophylactic effects of milbemycin oxime against larvae of Dirofilaria immitis during prepatent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of a single oral administration of milbemycin oxime against natural infections of Ancylostoma braziliense in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic efficacy of milbemycin oxime/praziquantel oral formulation (Milbemax®) against Thelazia callipaeda in naturally infested dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic efficacy of milbemycin oxime/praziquantel oral formulation (Milbemax®) against Thelazia callipaeda in naturally infested dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 20. Efficacy of a single milbemycin oxime administration in combination with praziquantel against experimentally induced heartworm (Dirofilaria immitis) infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Efficacy of afoxolaner plus milbemycin oxime and afoxolaner alone as treatment for sarcoptic mange in naturally infested dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MILBEMITE™ OTIC Solution [dailymed.nlm.nih.gov]

- 24. Clinical efficacy of milbemycin oxime in the treatment of nasal mite infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Initial Investigations into Milbemycin Oxime Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the mechanisms of resistance to milbemycin oxime, a macrocyclic lactone (ML) anthelmintic. The emergence of resistance in parasitic nematodes, particularly the canine heartworm Dirofilaria immitis, poses a significant threat to animal health and necessitates a thorough understanding of the underlying molecular and cellular processes.[1][2][3] This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core concepts of resistance.

Core Resistance Mechanisms: The Role of ABC Transporters

Initial investigations into milbemycin oxime and broader macrocyclic lactone resistance have predominantly focused on the role of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps).[4][5][6][7] These transmembrane proteins function as efflux pumps, actively transporting a wide range of substrates, including anthelmintics, out of the parasite's cells, thereby reducing the intracellular drug concentration at the target site.[7][8]

Several studies have implicated the overexpression or altered function of P-gps in resistance to ivermectin, a closely related macrocyclic lactone, with the findings considered highly relevant to milbemycin oxime resistance due to their shared mode of action.[4][5][6][9][10] Evidence suggests that increased expression of P-gp encoding genes is observed in ivermectin-resistant strains of nematodes like Haemonchus contortus and cyathostomins.[4][5][6] In Dirofilaria immitis, polymorphisms in the Dim-pgp-11 gene have been correlated with a loss of efficacy of macrocyclic lactones.[11]

Beyond P-glycoproteins, other potential mechanisms of resistance that have been investigated include alterations in the drug's target receptors, such as ligand-gated chloride channels, and increased drug metabolism by the parasite.[10][12] However, the most substantial body of initial research points towards the central role of drug efflux mediated by ABC transporters.

Quantitative Data on Milbemycin Oxime Efficacy Against Resistant Strains

The following tables summarize the reported efficacy of milbemycin oxime and other macrocyclic lactones in controlled laboratory studies against resistant isolates of Dirofilaria immitis. These studies provide quantitative evidence for the reduced susceptibility of these parasite strains.

Table 1: Efficacy of Milbemycin Oxime and Other Macrocyclic Lactones Against Resistant Dirofilaria immitis Strains

| Drug | Resistant Strain | Efficacy (%) | Reference |

| Milbemycin Oxime | MP3 | <100 | [13][14] |

| Milbemycin Oxime | JYD-34 | 52.5 | [13][15] |

| Ivermectin | JYD-34 | 10.5 - 37.7 | [13] |

| Selamectin | MP3 | <100 | [13][14] |

| Moxidectin (B1677422) (topical) | JYD-34 | 100 | [13][15] |

| Moxidectin (oral) | ZoeLA, JYD-34 | 95.9 - 99.3 | [13] |

Table 2: Geometric Mean Worm Counts in Dogs Challenged with Resistant Dirofilaria immitis Strains

| Treatment Group | Resistant Strain | Geometric Mean Worm Count | Reference |

| Milbemycin Oxime | JYD-34 | 8.8 | [15] |

| Ivermectin | JYD-34 | 13.1 | [15] |

| Selamectin | JYD-34 | 13.1 | [15] |

| Untreated Control | JYD-34 | Not specified, but efficacy calculated against this group | [15] |

| Moxidectin (topical) | JYD-34 | 0 | [15] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used in the initial investigations of milbemycin oxime resistance.

Microfilarial Suppression Test (MFST)